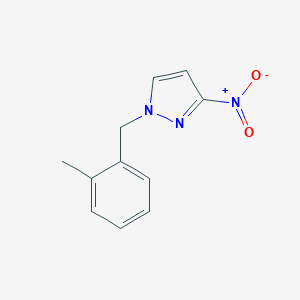![molecular formula C19H22N4O2 B508022 [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid CAS No. 438221-39-7](/img/structure/B508022.png)
[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-phenyl-2H-tetrazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has a molecular weight of 204.19 g/mol . The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of “(5-phenyl-2H-tetrazol-2-yl)acetic acid” consists of a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety . The InChI key for this compound is HXVZLHXCUVJOAQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(5-phenyl-2H-tetrazol-2-yl)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 458.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a topological polar surface area of 80.9 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid and its derivatives have been extensively studied for their synthesis and chemical properties. The synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has been achieved by alkylating 3-(adamantan-1-yl)-1H-1,2,4-triazole-5-thiol with 2-chloroacetic acid or etherifying the acid with alcohols like methyl, ethyl, and propyl alcohols. The synthesized compounds have been analyzed using techniques like 1H NMR spectroscopy, IR spectrophotometry, and gas chromatography-mass spectrometry, confirming their structures and physical-chemical properties (Odyntsova, 2017).
Antiviral and Anti-inflammatory Properties
Compounds related to [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid have shown potential in antiviral and anti-inflammatory applications. Specifically, novel 2-adamantyl-5-aryl-2H-tetrazoles have been synthesized, with some exhibiting moderate inhibitory activity against influenza A (H1N1) virus. The antiviral selectivity index of specific derivatives of this compound has been found to be higher than that of the reference drug rimantadine (Mikolaichuk et al., 2021). In addition, N1-acetic acid derivatives have been synthesized from 3-(1-adamantyl)-4-substituted-1,2,4-triazoline-5-thiones, showing good or moderate anti-inflammatory activities when tested in vivo using the carrageenin-induced paw oedema method in rats (Al-Deeb et al., 2006).
Applications in Molecular Frameworks
The compound and its derivatives have found use in the construction of molecular frameworks, especially in the field of metal-organic frameworks (MOFs). For instance, bistriazoles combined with adamantanetetracarboxylic acid have been used to construct neutral heteroleptic copper(II) metal-organic frameworks. These frameworks exhibit unique net topology and strong antiferromagnetic intracluster and weak antiferromagnetic intercluster interactions, demonstrating their potential in various applications including magnetic materials (Senchyk et al., 2013).
Applications in Nanotechnology
Derivatives of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid have also been explored in the field of nanotechnology, particularly in the development of tools for atomic force microscopy (AFM). Nanoscale tetrasubstituted adamantanes have been synthesized, incorporating a broad tripodal base designed for AFM applications, demonstrating the compound's versatility and potential in nanotechnology applications (Li et al., 2003).
Zukünftige Richtungen
The future directions for research on “(5-phenyl-2H-tetrazol-2-yl)acetic acid” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities. For example, tetrazole derivatives could be investigated for their potential as therapeutic agents for inflammation-related diseases and other conditions .
Wirkmechanismus
Target of Action
Tetrazole derivatives, in general, have been known to play a very important role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .
Biochemical Pathways
It’s known that tetrazoles can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Pharmacokinetics
Tetrazoles are generally soluble in water and acetonitrile , which could potentially influence their bioavailability.
Result of Action
Tetrazole derivatives have shown promising biological activities, including antimicrobial and antitumor properties .
Action Environment
It’s known that tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire .
Eigenschaften
IUPAC Name |
2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-16(25)11-18-7-13-6-14(8-18)10-19(9-13,12-18)23-21-17(20-22-23)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPNBGBGMZIDEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

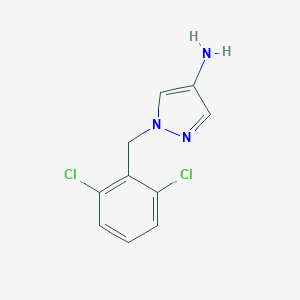

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
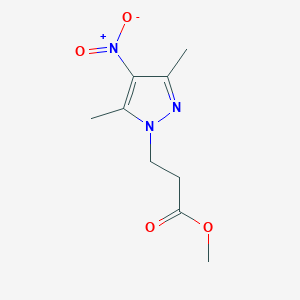
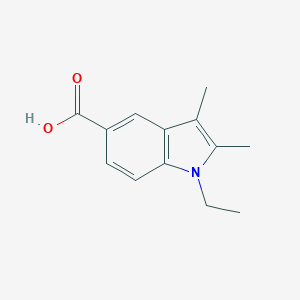

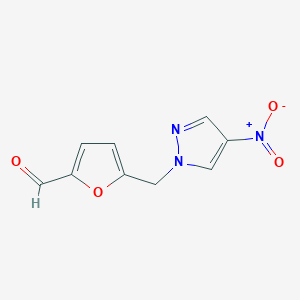
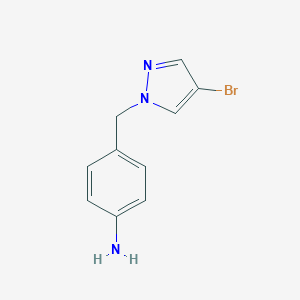
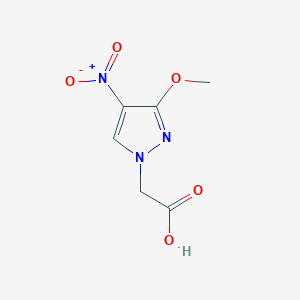
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
